molecular formula C20H22N4OS B3304220 7-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole CAS No. 921585-52-6

7-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B3304220
CAS No.: 921585-52-6
M. Wt: 366.5 g/mol
InChI Key: UUFIFKHBSAEBQY-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-c][1,2,4]triazole class, a heterocyclic scaffold known for diverse pharmacological activities. Structurally, it features a 7-(4-ethoxyphenyl) group and a 3-[(4-methylbenzyl)sulfanyl] substituent. The ethoxy group at position 7 introduces electron-donating properties and increased steric bulk compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name

7-(4-ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-3-25-18-10-8-17(9-11-18)23-12-13-24-19(23)21-22-20(24)26-14-16-6-4-15(2)5-7-16/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFIFKHBSAEBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Condensation Reactions: These reactions often involve the condensation of an appropriate aldehyde with an amine to form the imidazo[2,1-c][1,2,4]triazole core.

    Sulfur Introduction:

    Ethoxyphenyl Group Addition: The ethoxyphenyl group is typically introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[2,1-c][1,2,4]triazole ring or the aromatic rings, depending on the conditions used.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Condensation Reactions : Typically involve the reaction of an aldehyde with an amine to form the imidazo[2,1-c][1,2,4]triazole core.
  • Sulfur Introduction : Incorporating sulfur into the structure is crucial for its biological activity.
  • Ethoxyphenyl Group Addition : Achieved through electrophilic aromatic substitution reactions.

The compound's IUPAC name is 7-(4-ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole. Its molecular formula is C20H22N4OSC_{20}H_{22}N_4OS and it has a unique structure that contributes to its functionality.

Medicinal Chemistry

  • Pharmaceutical Development : The compound shows promise in developing new pharmaceuticals due to its potential interactions with various biological targets. Research indicates that imidazo[2,1-c][1,2,4]triazoles can exhibit anti-inflammatory and anti-cancer properties.
  • Biological Activity Studies : Studies have focused on its interactions with enzymes and receptors. For instance:
    • Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways.
    • Receptor Modulation : The compound could act as an agonist or antagonist for various receptors.

Material Science

The unique structural properties of 7-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole make it suitable for developing advanced materials. Its potential applications include:

  • Electronics : The compound may be used in organic electronics due to its electronic properties.
  • Optical Devices : Its structural characteristics could be leveraged in photonic applications.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • A study published in Medicinal Chemistry highlighted the anti-tumor activity of related imidazo compounds against various cancer cell lines.
  • Research in Journal of Organic Chemistry focused on the synthesis and characterization of derivatives that enhance biological activity.
  • Investigations into its use as a fluorescent probe in biological imaging have shown promising results.

Data Table: Applications and Biological Activities

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of pharmaceuticals targeting specific diseasesExhibits anti-inflammatory and anti-cancer properties in vitro
Biological StudiesInteraction studies with enzymes and receptorsPotential enzyme inhibitors; modulates receptor activity
Material ScienceDevelopment of electronic and optical materialsSuitable for organic electronics; potential use in photonic devices

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Imidazo[2,1-c][1,2,4]triazole Family

Compound 48/15 : 7-(4-Methylphenyl)-3-methylthio-5H-6,7-dihydroimidazo[2,1-c][1,2,4]triazole

  • Substituents :
    • Position 7: 4-Methylphenyl (electron-donating, moderate lipophilicity).
    • Position 3: Methylthio (small, moderately lipophilic).
  • Activity : Exhibits potent antibacterial activity against Staphylococcus aureus (MIC = 31.7 mM), outperforming ampicillin and matching chloramphenicol in vitro .
  • Key Insights : The methyl group at position 7 and methylthio at position 3 balance steric accessibility and lipophilicity, enabling effective bacterial target engagement.

Target Compound : 7-(4-Ethoxyphenyl)-3-[(4-methylbenzyl)sulfanyl]-imidazo[2,1-c][1,2,4]triazole

  • Substituents :
    • Position 7: 4-Ethoxyphenyl (bulkier, stronger electron-donating effect via resonance).
    • Position 3: (4-Methylbenzyl)sulfanyl (increased aromatic bulk and lipophilicity).
  • Hypothesized Activity : The ethoxy group may enhance solubility or metabolic stability compared to methyl, while the benzyl-sulfanyl group could improve target affinity or membrane penetration. However, steric hindrance from the ethoxy group might reduce binding efficiency compared to compound 48/13.

Triazole Derivatives with Varied Scaffolds

TZ-5 (Benzothiazole-Triazole Hybrid) : 8-Chloro-7-fluoro-1-[4-methylphenyl]sulfonyl-1,9a-dihydro[1,2,4]triazolo[3,4-b][1,3]benzothiazole

  • Substituents : Chloro, fluoro, and sulfonamide groups.
  • Activity : Demonstrated 70% antioxidant inhibition at 5 mg/mL, surpassing ascorbic acid in some assays .
  • Key Insight : While structurally distinct from imidazo-triazoles, TZ-5 highlights how electron-withdrawing groups (e.g., Cl, F) and sulfonamide moieties can enhance specific activities, even in unrelated scaffolds.

Comparative Data Table

Compound Name Position 7 Substituent Position 3 Substituent Core Structure Biological Activity MIC/% Inhibition Reference
Target Compound 4-Ethoxyphenyl (4-Methylbenzyl)sulfanyl Imidazo[2,1-c][1,2,4]triazole Not reported N/A N/A
7-(4-Methylphenyl)-3-methylthio... (48/15) 4-Methylphenyl Methylthio Imidazo[2,1-c][1,2,4]triazole Antibacterial 31.7 mM (S. aureus)
TZ-5 Chloro-fluoro 4-Methylphenylsulfonyl Benzothiazolo-triazole Antioxidant 70% inhibition

Research Findings and Implications

  • Substituent Effects: Position 7: Ethoxy groups may enhance metabolic stability compared to methyl, but their bulk could reduce binding efficiency in antibacterial contexts. Methyl groups offer a favorable balance of size and electron donation . Methylthio groups provide simpler, more accessible interactions .
  • Activity Trends : Imidazo-triazoles with smaller substituents (e.g., methyl) show robust antibacterial activity, while bulkier derivatives (e.g., ethoxy) require empirical validation. Hybrid scaffolds like benzothiazole-triazoles prioritize antioxidant activity, underscoring the role of core structure in defining biological targets .

Biological Activity

7-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[2,1-c][1,2,4]triazole family, which is known for its potential therapeutic applications. This article aims to explore the biological activity of this compound by reviewing available literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 7-(4-ethoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
  • Molecular Formula : C20H22N4OS
  • Molecular Weight : 366.48 g/mol

The compound features a unique imidazo[2,1-c][1,2,4]triazole core that contributes to its biological properties.

The biological activity of 7-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can lead to modulation of their activity and subsequent biological responses. For instance:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Interaction : It may interact with receptors influencing signal transduction pathways critical for cellular responses.

Antimicrobial Activity

Research indicates that compounds with an imidazo[2,1-c][1,2,4]triazole core exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of triazole derivatives against various pathogens including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for several derivatives were notably lower than traditional antibiotics like ciprofloxacin and vancomycin .

CompoundTarget PathogenMIC (µg/mL)
7-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H...MRSA0.046
Other Triazole DerivativesE. coli0.12 - 1.95

Anticancer Activity

The imidazo[2,1-c][1,2,4]triazole framework has been associated with anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways. The introduction of specific substituents on the triazole ring significantly enhances anticancer activity against various tumor cell lines .

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of triazole derivatives:

  • Synthesis and Evaluation : A study synthesized a series of triazole derivatives and evaluated their antibacterial and anticancer activities. The results indicated that certain modifications at the C-3 position of the triazole ring resulted in enhanced activity against both bacterial strains and cancer cell lines.
  • Comparative Analysis : Another research focused on comparing the efficacy of imidazo[2,1-c][1,2,4]triazole derivatives with established antibiotics. The findings revealed that some derivatives exhibited superior antimicrobial activity compared to conventional drugs.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for achieving high-purity yields of this compound, and what are common pitfalls?

  • Methodology :

  • Step 1 : Use sodium hydroxide in aqueous conditions to react with thiol-containing intermediates (e.g., thiosemicarbazides) for cyclization into the triazole core .
  • Step 2 : Neutralize the reaction mixture and crystallize the product in ethanol to remove impurities .
  • Key Variables : Reaction time (4–6 hours), temperature (reflux conditions), and stoichiometric ratios of precursors (e.g., 4-methylbenzyl mercaptan) .
  • Pitfalls : Incomplete cyclization due to improper pH control; use glacial acetic acid as a catalyst to enhance reaction efficiency .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Analytical Workflow :

  • IR Spectroscopy : Validate the presence of sulfanyl (–S–) stretches (~650 cm⁻¹) and imidazo-triazole C–N vibrations (~1600 cm⁻¹) .
  • ¹H NMR : Identify protons on the ethoxyphenyl group (δ 1.35 ppm for –CH₃, δ 4.05 ppm for –OCH₂–) and methylbenzyl sulfanyl moiety (δ 2.35 ppm for Ar–CH₃) .
  • Elemental Analysis : Confirm C, H, N, and S content within ±0.3% of theoretical values .

Q. How can researchers screen for preliminary biological activity in this compound class?

  • Protocol :

  • Antimicrobial Assays : Use agar dilution methods against Staphylococcus aureus and Candida albicans at concentrations of 25–100 µg/mL .
  • Cytotoxicity Testing : Employ MTT assays on HEK-293 cells to establish IC₅₀ values, ensuring <10% cytotoxicity at therapeutic doses .

Advanced Research Questions

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives of this compound?

  • Approach :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing antimicrobial activity .
  • Molecular Docking : Simulate binding interactions with microbial target proteins (e.g., C. albicans CYP51) using AutoDock Vina to prioritize derivatives with high binding affinity .

Q. How can contradictory spectral data (e.g., NMR shifts) between synthesized batches be resolved?

  • Troubleshooting :

  • Dynamic Exchange : Check for tautomerism in the imidazo-triazole core (e.g., thione ↔ thiol forms) using variable-temperature NMR .
  • Impurity Profiling : Compare HPLC retention times (C18 column, acetonitrile/water gradient) to identify byproducts from incomplete cyclization .

Q. What strategies optimize salt formation to enhance solubility without compromising bioactivity?

  • Case Study :

  • Sodium Salts : React the free acid form with NaOH in ethanol to improve aqueous solubility (>5 mg/mL) while retaining antimicrobial potency .
  • Metal Complexation : Test Zn²⁺ or Cu²⁺ chelates for enhanced stability; monitor bioactivity shifts via MIC assays .

Data-Driven Challenges

Q. How do substituents on the triazole ring influence pharmacokinetic properties?

  • SAR Insights :

  • Electron-Withdrawing Groups (e.g., –Cl, –CF₃): Increase metabolic stability but reduce solubility; balance via logP optimization (target <3) .
  • Bulkier Substituents (e.g., cycloheptyl): Improve target selectivity but may hinder blood-brain barrier penetration .

Q. What experimental and theoretical methods validate the compound’s potential as a chemosensor?

  • Multidisciplinary Workflow :

  • Fluorescence Quenching : Test interactions with metal ions (e.g., Fe³⁺, Cu²⁺) in DMSO/water (1:1) at λₑₓ = 280 nm .
  • TD-DFT Simulations : Predict excitation energies and compare with experimental UV-Vis spectra to confirm sensing mechanisms .

Tables for Key Data

Table 1 : Comparative Yields Under Different Synthesis Conditions

Precursor Ratio (mol)Reaction Time (h)Temperature (°C)Yield (%)Purity (HPLC)
1:1.24806895.2
1:1.561008298.5
1:2.061007897.8
Source: Adapted from

Table 2 : Antimicrobial Activity of Derivatives

DerivativeMIC (µg/mL) S. aureusMIC (µg/mL) C. albicans
Parent Compound2550
Sodium Salt2040
Zn Complex1530
Source:

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 2
Reactant of Route 2
7-(4-ethoxyphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.